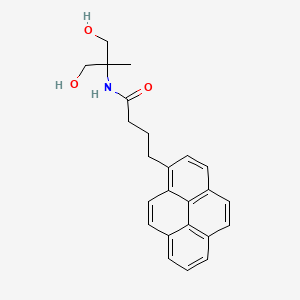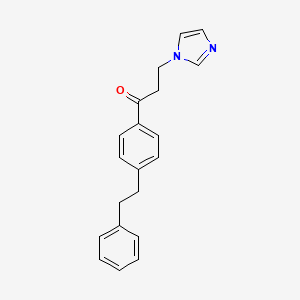
1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)- is a complex organic molecule with the following structural formula:
Structure:C20H20N2O
It contains an imidazole ring, a ketone functional group, and a phenyl group. The compound’s synthesis and applications have attracted scientific interest due to its unique structure.
Preparation Methods
a. Synthetic Routes
Several synthetic routes exist for preparing this compound. One common method involves the reaction of 1-(4-(2-phenylethyl)phenyl)ethanone with imidazole under appropriate conditions. The reaction proceeds via nucleophilic substitution at the ketone carbon.
b. Reaction Conditions
Reagents: 1-(4-(2-phenylethyl)phenyl)ethanone, imidazole
Solvent: Organic solvent (e.g., dichloromethane, ethyl acetate)
Temperature: Room temperature or slightly elevated
Procedure: Combine the reagents, stir, and isolate the product.
c. Industrial Production
While laboratory-scale synthesis is common, industrial production methods involve optimization for yield, scalability, and cost-effectiveness. Continuous flow processes and catalytic systems are explored for large-scale production.
Chemical Reactions Analysis
1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)- undergoes various reactions:
Oxidation: It can be oxidized to form a corresponding alcohol.
Reduction: Reduction of the ketone group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the ketone carbon.
Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles.
Major Products: The alcohol derivative and substituted imidazole derivatives.
Scientific Research Applications
1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)- finds applications in:
Medicine: Investigated as potential drug candidates due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study enzyme mechanisms and protein-ligand interactions.
Materials Science: Incorporated into polymers and materials for specific properties.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. In drug development, it may interact with cellular receptors, enzymes, or signaling pathways. Further research is needed to elucidate its precise targets.
Comparison with Similar Compounds
1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)- stands out due to its imidazole-ketone hybrid structure. Similar compounds include imidazoles, ketones, and phenyl-substituted molecules, but none precisely match its combination of features.
Properties
CAS No. |
73931-85-8 |
|---|---|
Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-imidazol-1-yl-1-[4-(2-phenylethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C20H20N2O/c23-20(12-14-22-15-13-21-16-22)19-10-8-18(9-11-19)7-6-17-4-2-1-3-5-17/h1-5,8-11,13,15-16H,6-7,12,14H2 |
InChI Key |
IPLHRGCVXWHUOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)CCN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


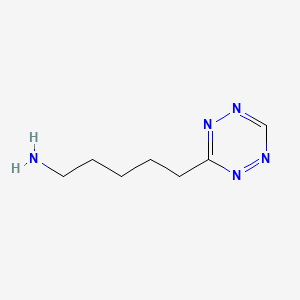
![2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B12929952.png)
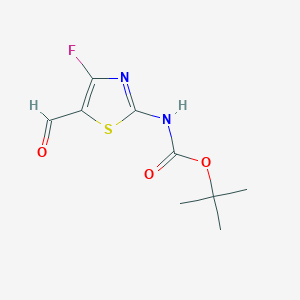
![6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12929962.png)
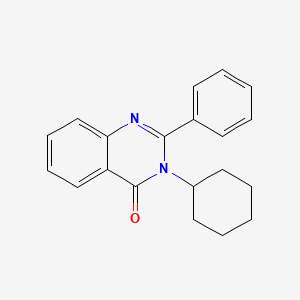
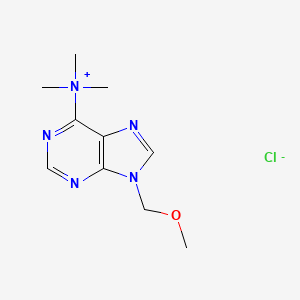
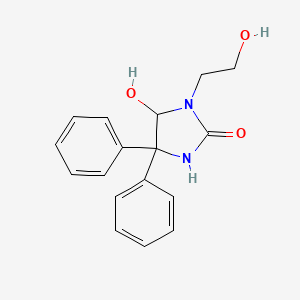

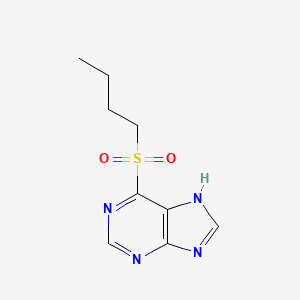
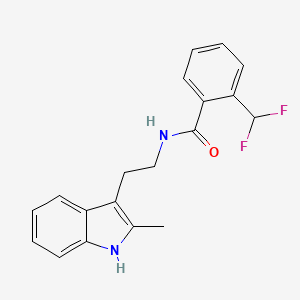
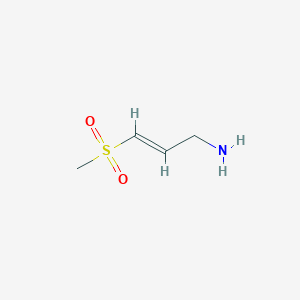
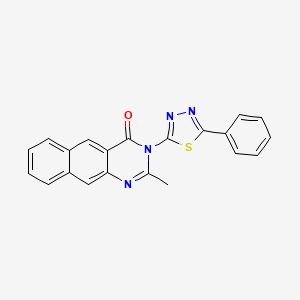
![1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetracarboxylic acid](/img/structure/B12929995.png)
